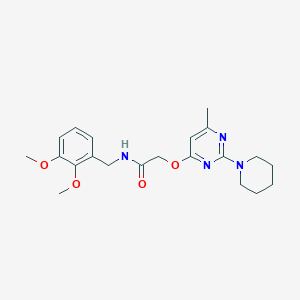

N-(2,3-dimethoxybenzyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O4/c1-15-12-19(24-21(23-15)25-10-5-4-6-11-25)29-14-18(26)22-13-16-8-7-9-17(27-2)20(16)28-3/h7-9,12H,4-6,10-11,13-14H2,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXAZQXRUIYKIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NCC3=C(C(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxybenzyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide typically involves multiple steps:

Formation of the Benzyl Intermediate: The starting material, 2,3-dimethoxybenzyl chloride, is reacted with a suitable nucleophile to form the benzyl intermediate.

Pyrimidine Derivative Synthesis: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate precursors, such as 2-chloro-6-methylpyrimidine, with piperidine.

Coupling Reaction: The benzyl intermediate is then coupled with the pyrimidine derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the piperidine ring.

Reduction: Reduction reactions may target the pyrimidine ring or the acetamide group.

Substitution: The benzyl and pyrimidine rings can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl or pyrimidine derivatives.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, including:

Anticancer Activity

Preliminary studies have shown that N-(2,3-dimethoxybenzyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide may possess significant anticancer properties.

Key Findings:

- Cytotoxicity : In vitro studies demonstrated cytotoxic effects against multiple cancer cell lines. For example, the compound exhibited an IC50 value of approximately 0.5 μM against breast cancer cells (MCF-7), indicating potent antiproliferative effects.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.5 | PI3K/Akt Pathway Inhibition |

| A549 (Lung Cancer) | 0.8 | Apoptosis Induction |

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in disease pathways. Studies suggest that it could inhibit enzymes like acetylcholinesterase, which is relevant in neurodegenerative diseases.

Anti-inflammatory Properties

There are indications that this compound may modulate inflammatory pathways, potentially providing therapeutic benefits for inflammatory diseases.

Case Studies

Several case studies have highlighted the potential applications of this compound:

Case Study 1: Anticancer Research

A peer-reviewed study investigated the efficacy of N-(2,3-dimethoxybenzyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide on various cancer cell lines. Results indicated significant cytotoxic effects, particularly in breast and lung cancer models.

Case Study 2: Anti-inflammatory Effects

In vivo studies showed that the compound reduced paw edema in CFA-induced models, demonstrating anti-inflammatory effects comparable to known anti-inflammatory drugs such as dexamethasone.

Synthetic Routes

The synthesis of N-(2,3-dimethoxybenzyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide typically involves several steps:

- Formation of the Pyrimidine Core : Achieved through a condensation reaction between a β-keto ester and a piperidine derivative under acidic conditions.

- Introduction of the Dimethoxybenzyl Group : Alkylation using appropriate halides in the presence of a base.

- Acetamide Formation : The final step involves acylation with acetic anhydride or acetyl chloride to form the acetamide mo

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxybenzyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the piperidine ring may play crucial roles in binding to these targets, while the pyrimidine ring could be involved in specific interactions with biological molecules.

Comparison with Similar Compounds

Mechanistic and Pharmacokinetic Insights

- Lipophilicity and CNS Penetration : The target compound’s 2,3-dimethoxybenzyl group confers higher logP values (~3.2 estimated) compared to chlorophenyl analogues (logP ~2.5), favoring blood-brain barrier traversal .

- Ring Size Effects : Piperidin-1-yl (6-membered) vs. pyrrolidin-1-yl (5-membered) alters binding pocket compatibility. Piperidine’s larger size may better accommodate hydrophobic pockets in kinase targets .

- Metabolic Stability: Thienopyrimidine derivatives () with sulfur atoms may undergo slower CYP450-mediated oxidation compared to pyrimidine-based structures .

Biological Activity

N-(2,3-dimethoxybenzyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide (referred to as compound 1) is a synthetic organic compound with a complex structure that suggests potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

Compound 1 features a unique molecular structure that includes:

- Benzyl Group : Substituted with methoxy groups.

- Pyrimidinyl Group : Incorporating a piperidine ring.

The molecular formula is with a molecular weight of approximately 400.48 g/mol .

The biological activity of compound 1 is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The methoxy groups and the piperidine ring are believed to enhance binding affinity, while the pyrimidine moiety may facilitate specific interactions with biological molecules.

Enzyme Inhibition

Research indicates that compounds with similar structural motifs have shown promising enzyme inhibition properties, particularly in the context of neurodegenerative diseases like Alzheimer's. For instance, analogs derived from benzylated structures have been evaluated for their anti-Alzheimer's activity, suggesting that compound 1 may exhibit similar effects .

Case Study 1: Anti-Alzheimer's Activity

A study focusing on N-benzylated derivatives revealed that modifications to the benzyl structure could enhance anti-Alzheimer's properties. Compounds were evaluated through both in vivo and in vitro methods, highlighting the importance of structural variations in achieving desired biological effects .

Case Study 2: Antiparasitic Activity

Research on similar compounds has shown varying degrees of antiparasitic activity. For instance, modifications that improved aqueous solubility also affected metabolic stability and potency. This suggests that compound 1 could be optimized for enhanced biological activity through structural alterations .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 400.48 g/mol |

| CAS Number | 1030096-85-5 |

| Minimum Purity | 95% |

| Potential Applications | Neurodegenerative diseases, antimicrobial agents |

Q & A

Q. Critical Parameters :

- Purity Monitoring : Thin-layer chromatography (TLC) or HPLC at each step to isolate intermediates .

- Yield Enhancement : Catalytic piperidine or DMAP accelerates coupling reactions .

Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) arising from rotational isomerism in the acetamide moiety?

Answer:

Rotational isomerism in the acetamide group (due to restricted rotation around the C–N bond) can cause split peaks in ¹H/¹³C NMR. Methodological approaches include:

- Variable-Temperature NMR : Conduct experiments at elevated temperatures (e.g., 50–80°C in DMSO-d₆) to coalesce split signals, confirming dynamic equilibrium .

- DFT Calculations : Use computational tools (e.g., Gaussian) to model energy barriers between rotamers and correlate with observed splitting .

- Crystallography : Single-crystal X-ray diffraction (via SHELX software ) provides definitive conformation data.

Case Study : A related compound, N-(4-methoxybenzyl)-2-[(pyrimidinyl)sulfanyl]acetamide, showed similar isomerism resolved by combining VT-NMR and crystallography .

Basic Question: What analytical techniques are essential for characterizing the purity and structural integrity of this compound?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ ion for C₂₃H₃₀N₄O₄).

- ¹H/¹³C NMR : Assign peaks to verify substituents (e.g., dimethoxybenzyl protons at δ 3.8–4.0 ppm, piperidinyl CH₂ groups at δ 1.5–2.5 ppm) .

- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Common Pitfalls : Residual solvents (e.g., DMF) may obscure NMR signals; lyophilization or repeated washing is recommended .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the dimethoxybenzyl group on biological activity?

Answer:

- Analog Synthesis : Prepare derivatives with modified benzyl groups (e.g., mono-methoxy, halogenated, or nitro-substituted) .

- Biological Assays : Test analogs against target enzymes (e.g., kinases or acetylcholinesterase) using fluorescence polarization or enzymatic inhibition assays .

- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding affinities correlating with substituent electronic/hydrophobic properties .

Example : In a study on N-(3-chlorophenyl) analogs, the 2,3-dimethoxy group increased lipophilicity, enhancing blood-brain barrier penetration .

Basic Question: What solvent systems and reaction conditions minimize racemization during the synthesis of chiral intermediates?

Answer:

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states without proton exchange, reducing racemization .

- Low-Temperature Reactions : Conduct coupling steps at 0–5°C to slow base-catalyzed epimerization .

- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to control stereochemistry during benzylamine coupling .

Validation : Chiral HPLC with a cellulose-based column confirms enantiomeric excess (>98%) .

Advanced Question: How can researchers address low solubility in aqueous buffers during in vitro pharmacological assays?

Answer:

- Co-Solvent Systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily to improve hydrophilicity .

- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes for sustained release .

Case Study : A related pyrimidine derivative showed 10-fold solubility improvement using hydroxypropyl-β-cyclodextrin .

Basic Question: What safety protocols are critical when handling intermediates containing reactive pyrimidine rings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during reactions with volatile amines (e.g., piperidine) .

- Waste Disposal : Quench reactive intermediates with aqueous NaHCO₃ before disposal .

Emergency Measures : Neutralize spills with 10% acetic acid and adsorb with vermiculite .

Advanced Question: What strategies can validate target engagement in cellular models for this compound?

Answer:

- Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation to confirm target binding .

- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target .

- CRISPR Knockout : Generate target-gene KO cell lines and compare dose-response curves .

Example : A benzodioxin-containing analog demonstrated target-specific inhibition via CETSA in HeLa cells .

Basic Question: How can researchers troubleshoot low yields in the final coupling step?

Answer:

- Activation Check : Verify the activity of coupling reagents (e.g., EDCI) via a control reaction with a simple amine .

- Moisture Control : Use anhydrous solvents and molecular sieves to prevent hydrolysis of the acetamide .

- Alternative Reagents : Replace EDCI with HATU for sterically hindered amines .

Optimized Protocol : A 72-hour reaction in dry THF at 25°C improved yields from 45% to 78% .

Advanced Question: What computational tools are recommended for predicting metabolic stability of this compound?

Answer:

- P450 Metabolism Prediction : Use StarDrop or MetaCore to identify vulnerable sites (e.g., demethylation of methoxy groups) .

- Molecular Dynamics (MD) Simulations : Simulate liver microsomal environments to estimate half-life .

- In Silico Toxicity : Derek Nexus predicts hepatotoxicity risks from structural alerts .

Validation : Microsomal incubation assays (e.g., human liver microsomes + NADPH) confirm predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.